molecular formula C17H22INO4 B1303025 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959573-29-6

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1303025
CAS No.: 959573-29-6
M. Wt: 431.3 g/mol
InChI Key: HBWLCAGHSYMYMX-RISCZKNCSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2-iodobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrrolidine derivatives.

    Protection of Amino Group: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Introduction of 2-Iodobenzyl Group: The 2-iodobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the Boc-protected pyrrolidine with 2-iodobenzyl bromide in the presence of a suitable base like potassium carbonate.

    Carboxylation: The final step involves the carboxylation of the pyrrolidine ring, which can be done using carbon dioxide under high pressure or by employing a carboxylating agent such as di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylamine, benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Its chiral centers make it valuable in asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with pyrrolidine derivatives.

    Protein Modification: Employed in the modification of proteins for research purposes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting neurological pathways.

    Prodrug Design: Its structure allows for the design of prodrugs that can be activated in specific biological environments.

Industry

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing the binding affinity and specificity of the compound. The 2-iodobenzyl group can participate in halogen bonding, further stabilizing interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and binding properties.

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of iodine, affecting its electronic properties and reactivity.

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid:

Uniqueness

The presence of the 2-iodobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity due to the iodine atom’s size and electronic properties. This makes it particularly useful in reactions requiring halogen bonding or specific steric effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(2S,4R)-4-[(2-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLCAGHSYMYMX-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376050
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-29-6
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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